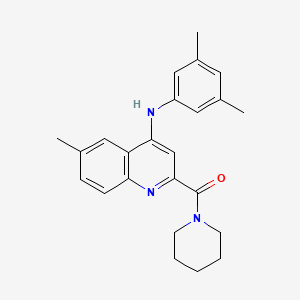

N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

N-(3,5-Dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-based compound featuring a 3,5-dimethylphenyl substituent and a piperidine-carbonyl group. This structure combines a lipophilic aromatic system with a tertiary amine moiety, which may enhance its bioavailability and target-binding capabilities. The compound’s quinoline scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation. The 3,5-dimethylphenyl group likely contributes to steric and electronic effects that influence molecular interactions, while the piperidine-carbonyl moiety may improve solubility or serve as a hydrogen-bond acceptor .

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-16-7-8-21-20(14-16)22(25-19-12-17(2)11-18(3)13-19)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUOSVLZAGWLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Piperidine Ring: This step involves the reaction of the quinoline derivative with piperidine under basic conditions.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, we analyze structurally and functionally related compounds from the literature.

Structural Analogues

2.1.1 N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure: Shares the 3,5-dimethylphenyl group but replaces the quinoline-piperidine system with a hydroxynaphthalene-carboxamide scaffold.

- Activity : Demonstrated potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM). The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, critical for binding to photosystem II .

- Key Difference: The quinoline-piperidine system in the target compound may confer distinct pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to the planar naphthalene-carboxamide structure.

2.1.2 N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide

- Structure : Features a 3,5-dichlorophenyl group instead of dimethylphenyl, with a trichloro-acetamide backbone.

- Solid-State Geometry: Exhibits monoclinic crystal symmetry (space group P2₁/c), contrasting with the orthorhombic system observed in 3,5-dimethylphenyl analogues.

Functional Analogues

2.2.1 SR141716A (Cannabinoid Receptor Antagonist)

- Structure : Arylpyrazole core with a piperidine substituent.

- Activity: Antagonizes cannabinoid receptors (AD50 = 0.12–0.16 mg/kg in vivo). Unlike the target compound, SR141716A lacks a quinoline system but shares a piperidine group, suggesting that tertiary amines in both structures may influence receptor binding .

- Key Insight: The quinoline scaffold in the target compound may broaden its target profile beyond cannabinoid receptors, such as kinase or ion channel modulation.

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

- 3,5-Dimethylphenyl Group :

- Piperidine-Carbonyl Moiety :

- Increases solubility via hydrogen bonding.

- Conformational flexibility may aid in binding to diverse protein pockets.

Comparative Bioactivity

| Compound | Target/Activity | IC50/AD50 | Key Structural Feature |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-quinoline | Hypothetical kinase inhibition | Not reported | Quinoline-piperidine scaffold |

| N-(3,5-Dimethylphenyl)-naphthalene | PET inhibition in chloroplasts | ~10 µM | Hydroxynaphthalene-carboxamide |

| SR141716A | Cannabinoid receptor antagonism | 0.12–0.16 mg/kg | Arylpyrazole-piperidine |

Physicochemical and Pharmacokinetic Considerations

- Solubility : The piperidine-carbonyl group likely improves aqueous solubility compared to purely aromatic analogues (e.g., dichlorophenyl-trichloro-acetamides) .

- Metabolic Stability : The 3,5-dimethylphenyl group may reduce oxidative metabolism compared to halogenated derivatives, prolonging half-life.

Biological Activity

N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, a synthetic organic compound belonging to the quinoline family, has garnered attention for its potential biological activities. This compound features a complex structure that includes a quinoline core, a piperidine ring, and a 3,5-dimethylphenyl substituent. The unique arrangement of these functional groups suggests diverse pharmacological applications, particularly in antimicrobial and anticancer research.

Pharmacological Properties

Research indicates that N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine exhibits significant biological activity. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antibacterial properties against various pathogens.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.

The mechanisms by which N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine exerts its biological effects typically involve interactions with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of cellular pathways associated with disease processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituent positions on the quinoline and piperidine rings can significantly affect the compound's reactivity and biological efficacy.

Case Studies

- Antibacterial Evaluation : A study conducted on similar quinoline derivatives revealed that modifications at specific positions led to enhanced antibacterial activity against Staphylococcus aureus. This suggests that structural variations in N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine could similarly impact its antimicrobial properties .

- Anticancer Activity : In vitro studies indicate that compounds with similar structural motifs have shown promise in inhibiting cancer cell lines. For instance, derivatives of quinoline have been reported to induce apoptosis in various cancer types, hinting at the potential of N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine in cancer therapy.

Comparative Analysis

To better understand the biological potential of N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, a comparison with structurally related compounds is essential. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine | Quinoline core with piperidine and dimethylphenyl substituents | Potential antimicrobial and anticancer activities |

| N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine | Similar core without methyl substitution at position 6 | Documented antimicrobial properties |

| Quinoline Derivatives | Various substituents on the quinoline core | Broad spectrum of biological activities depending on substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.